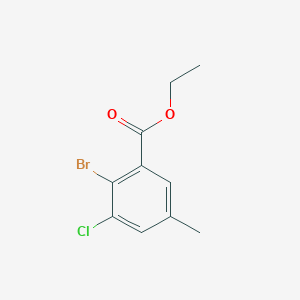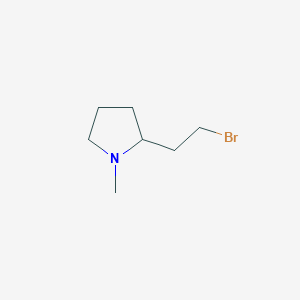
(S)-3-(2-Methoxyethoxy)pyrrolidine acetate
Übersicht
Beschreibung
“(S)-3-(2-Methoxyethoxy)pyrrolidine acetate” is a complex organic compound. The “S” in the name indicates that it is a specific stereoisomer, meaning it has a specific 3-dimensional arrangement of atoms. Pyrrolidine is a type of organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of pyrrolidine and acetate, with the methoxyethoxy group likely attached to the 3-position of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can participate in a variety of chemical reactions, including those involving their nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the acetate group and the specific arrangement of atoms in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochemical Characterization
One of the applications of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate involves its role in the synthesis and electrochemical characterization of functionalized 3-substituted polypyrroles. Ho-Hoang et al. (1994) described the synthesis of pyrrole-3-(2-methoxy-ethyl)acetate and its electropolymerization conditions. These polymers exhibit good conductivity and remarkable stability, with their electroactivity being studied in various hydrophilic media (Ho-Hoang, Fache, Boiteux, & Lemaire, 1994).
Bonding to Cu Surfaces: A Molecular Orbital Study
Rodríguez (1992) examined the bonding of various molecules, including acetate and methoxy, to copper surfaces using semi-empirical MO-SCF calculations. This study sheds light on the electron acceptor behavior of these molecules when adsorbed on copper surfaces, providing insights into the interaction dynamics of molecules like methoxy with metal surfaces (Rodríguez, 1992).
Pyrrolidinone and Pyrroline Derivatives: Synthesis and Biological Effects
Bellesia et al. (2001) explored the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones. This research is significant in understanding the synthesis pathways and potential applications of pyrrolidine derivatives in medicinal chemistry (Bellesia et al., 2001).
Pyrrolidine in Corrosion Inhibition
Bouklah et al. (2006) conducted a study on novel corrosion inhibitors, including pyrrolidine derivatives, for steel in sulfuric acid. This research highlights the role of pyrrolidine derivatives in industrial applications, particularly in corrosion inhibition processes (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Pyrrolidine Derivatives in Organic Synthesis
The use of pyrrolidine derivatives in organic synthesis is also a key area of research. For example, Shimizu et al. (2010) investigated the facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which has implications for the development of new synthetic methods in organic chemistry (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
acetic acid;(3S)-3-(2-methoxyethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.C2H4O2/c1-9-4-5-10-7-2-3-8-6-7;1-2(3)4/h7-8H,2-6H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZPRWCKKIEMLC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COCCO[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(2-Methoxyethoxy)pyrrolidine acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
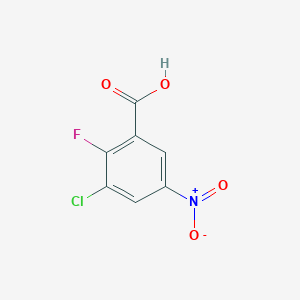

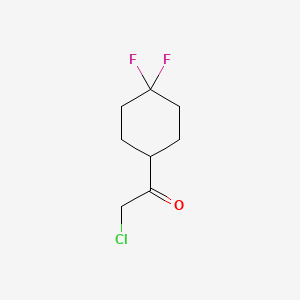
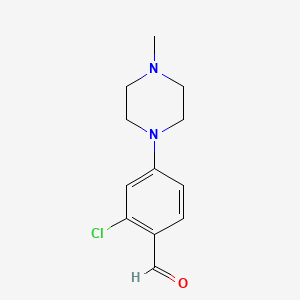
![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)
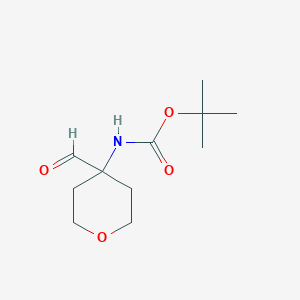
![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)
![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)

